Cas no 1956386-26-7 (Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride)

Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
-
- インチ: 1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8;/h4-7H,3,13H2,1-2H3;1H
- InChIKey: KIPAQJNOIFMDGC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C(=O)OCC)(C)N.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 235
- トポロジー分子極性表面積: 52.3
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019123881-1g |
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride |
1956386-26-7 | 97% | 1g |
$731.24 | 2023-09-02 |
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochlorideに関する追加情報
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS No. 1956386-26-7): A Comprehensive Overview
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS No. 1956386-26-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its hydrochloride salt form, combines an ethyl ester group with a bromophenyl moiety, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride includes a central propanoate backbone, which is functionalized with both an amino group and a brominated benzene ring. This dual functionality allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and drug formulation processes.
Recent advancements in the field of drug discovery have highlighted the importance of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride as a key intermediate in the development of novel therapeutic agents. Its structural features make it particularly relevant in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in the preparation of compounds that modulate enzyme activity, which is crucial for treating conditions such as cancer and inflammatory diseases.
In particular, researchers have been exploring the potential of this compound in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases. By leveraging the bromophenyl group and the amino acid-derived moiety, Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride can be incorporated into molecules designed to inhibit aberrant kinase activity. Preliminary studies have shown promising results in vitro, indicating its potential as a lead compound for further development.
The synthesis of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination step is particularly critical, as it introduces the aromatic ring that contributes to the compound's biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.
From a pharmacological perspective, the amino and ester functionalities in Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride offer multiple points for interaction with biological targets. The amino group can participate in hydrogen bonding interactions, while the ester moiety can undergo metabolic conversion to other bioactive species. These features make it an attractive scaffold for designing molecules with enhanced pharmacological properties.
The hydrochloride salt form of this compound not only improves its solubility but also enhances its stability during storage and transportation. This is particularly important for pharmaceutical applications where maintaining the integrity of active ingredients is paramount. Furthermore, the salt form can influence drug release profiles when used in formulations, allowing for tailored therapeutic effects.
In conclusion, Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS No. 1956386-26-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. Its role as an intermediate in synthesizing kinase inhibitors and other therapeutic agents underscores its importance in addressing critical health challenges. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play an increasingly vital role in modern medicine.
1956386-26-7 (Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride) Related Products
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 93201-36-6(1-4-Methoxy-3-(piperidin-1-ylmethyl)phenylethan-1-one)
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 2137035-93-7((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)
- 900641-64-7(2-(ethylamino)-N-(2-methoxyphenyl)acetamide)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)




